Cas no 388119-13-9 (2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid)

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative characterized by its dihydroxy and acetic acid functional groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules due to its structural similarity to naturally occurring coumarins. Its hydroxyl groups enhance solubility and reactivity, making it suitable for further functionalization. The presence of the methyl group at the 4-position may influence its stability and electronic properties. This compound is of interest in pharmaceutical and materials research, where its chromen-2-one core could contribute to UV-absorbing or antioxidant applications. Proper handling is required due to its reactive functional groups.
2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid structure
388119-13-9 structure
Product Name:2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
CAS No:388119-13-9
MF:C12H10O6
MW:250.204204082489
MDL:MFCD08741827
CID:1492698
PubChem ID:16394686
Update Time:2025-05-20

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-acetic acid, 6,7-dihydroxy-4-methyl-2-oxo-
    • 2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
    • 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
    • AKOS004938944
    • 388119-13-9
    • SCHEMBL6478947
    • (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
    • (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
    • STL372163
    • (6,7-dihydroxy-4-methyl-2-oxo-2h-chromen-3-yl)-acetic acid
    • BBL031127
    • 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)aceticacid
    • MFCD08741827
    • DTXSID20585884
    • VS-10262
    • EN300-302363
    • MDL: MFCD08741827
    • Inchi: 1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16)
    • InChI Key: DKELHZLAKMOKAR-UHFFFAOYSA-N
    • SMILES: O1C(C(CC(=O)O)=C(C)C2C=C(C(=CC1=2)O)O)=O

Computed Properties

  • Exact Mass: 250.0477
  • Monoisotopic Mass: 250.04773803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 104.06

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid Security Information

  • HazardClass:IRRITANT

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid Pricemore >>

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Additional information on 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Introduction to 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS No. 388119-13-9)

2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 388119-13-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the chromene class, exhibits a unique structural framework that has garnered attention for its potential biological activities and applications in medicinal research. The chromene scaffold, characterized by a benzopyranone core, is well-documented for its role in various pharmacological contexts, including antioxidant, anti-inflammatory, and antimicrobial properties.

The structural composition of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid includes hydroxyl and methyl substituents that contribute to its reactivity and interaction with biological targets. The presence of these functional groups makes it a promising candidate for further investigation in drug discovery pipelines. Specifically, the dihydroxy moiety at the 6 and 7 positions of the chromenone ring enhances its ability to participate in hydrogen bonding interactions, which is crucial for binding to biological receptors and enzymes.

In recent years, there has been growing interest in natural product-inspired compounds due to their structural diversity and biological efficacy. Chromenes are among the most studied classes of heterocyclic compounds, with numerous derivatives having been isolated from plants and synthesized for therapeutic purposes. Among these, 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid stands out due to its potential as a precursor or intermediate in the synthesis of bioactive molecules.

One of the most compelling aspects of this compound is its reported activity as an antioxidant. Oxidative stress is a hallmark of numerous pathological conditions, including aging-related diseases, neurodegenerative disorders, and cardiovascular pathologies. The ability of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid to scavenge reactive oxygen species (ROS) has been explored in several preclinical studies. These studies suggest that the compound may protect cells from oxidative damage by neutralizing ROS, thereby mitigating the progression of oxidative stress-induced diseases.

Furthermore, the anti-inflammatory potential of this chromene derivative has been investigated in vitro and in vivo models. Chronic inflammation is another key factor contributing to various chronic diseases, such as arthritis, metabolic syndrome, and certain types of cancer. The molecular mechanisms underlying the anti-inflammatory effects of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involve modulation of signaling pathways associated with inflammation, including nuclear factor kappa B (NFκB) and mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, the compound may reduce pro-inflammatory cytokine production and alleviate inflammatory responses.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify molecules that interact with specific biological targets with high affinity. In this context, 2-(6,7-dihydroxy-4-methyl-2-oxyo -2H-chromen -3 -yl)acetic acid has been modeled computationally to predict its binding interactions with various enzymes and receptors implicated in human diseases. These simulations have provided valuable insights into its binding mode and have guided experimental validations.

The synthesis of 2-(6 ,7 -dihydroxy -4 -methyl - 2 - oxo - 2 H - chromen - 3 - yl )acetic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations that require careful optimization to ensure high yield and purity. However , recent methodologies have focused on greener approaches , such as catalytic asymmetric synthesis , which minimize waste generation and improve atom economy . These innovations not only enhance the sustainability of producing such compounds but also open new avenues for their industrial-scale application.

In addition to its pharmacological properties , 2-(6 ,7 -dihydroxy -4 -methyl - 2 - oxo - 2 H - chromen - 3 - yl )acetic acid has shown promise as a tool compound in biochemical research . Its ability to modulate specific biological pathways makes it a valuable probe for understanding disease mechanisms at the molecular level . For instance , researchers have utilized this compound to study the role of chromene derivatives in cell signaling pathways related to cancer progression . By elucidating these mechanisms , new therapeutic strategies can be developed targeting key pathways disrupted in malignancies.

The future prospects for 388119_13_9 are exciting , with ongoing research exploring its potential applications beyond traditional pharmaceuticals . Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities . Additionally , its stability under various conditions suggests that it could be formulated into novel drug delivery systems designed for targeted release or sustained action.

In conclusion,(CAS no:388119_13_9) represents a significant advancement in medicinal chemistry due to its versatile biological activities and synthetic accessibility . As research continues to uncover new therapeutic applications for chromene derivatives , this compound will undoubtedly play an important role in addressing unmet medical needs . Its development underscores the importance of interdisciplinary approaches combining organic synthesis , computational modeling , biochemistry , pharmacology ,and medicinal chemistry towards discovering innovative treatments for human diseases.

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